molecular formula C12H8BrClO2 B2611669 1-Bromonaphthalen-2-yl 2-chloroacetate CAS No. 326882-95-5

1-Bromonaphthalen-2-yl 2-chloroacetate

Cat. No.: B2611669
CAS No.: 326882-95-5
M. Wt: 299.55
InChI Key: YNPOUIGESGGYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromonaphthalen-2-yl 2-chloroacetate is an organic compound with the molecular formula C12H8BrClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate typically involves the esterification of 1-bromonaphthalen-2-ol with chloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromonaphthalen-2-yl 2-chloroacetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding naphthalene derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Nucleophilic substitution: Substituted naphthalene derivatives with various functional groups.

    Oxidation: Naphthoquinones and other oxygenated aromatic compounds.

    Reduction: Dehalogenated naphthalene derivatives.

Scientific Research Applications

1-Bromonaphthalen-2-yl 2-chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromonaphthalen-2-yl 2-chloroacetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The aromatic ring can undergo electrophilic aromatic substitution, oxidation, and reduction reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromonaphthalen-2-yl 2-chloroacetate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity in nucleophilic substitution and other chemical reactions. This dual halogenation allows for greater versatility in synthetic applications compared to similar compounds .

Properties

IUPAC Name

(1-bromonaphthalen-2-yl) 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-11(15)7-14/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPOUIGESGGYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.